molecular formula C18H22N2O4S B2607252 N-(4-methoxynaphthalen-1-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214814-74-0

N-(4-methoxynaphthalen-1-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2607252
CAS No.: 1214814-74-0
M. Wt: 362.44
InChI Key: LQMYEAYBHYVRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxynaphthalen-1-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has explored innovative synthetic methodologies involving amide ligands and the coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating the potential of related compounds in the synthesis of pharmaceutically important (hetero)aryl methylsulfones. This highlights the chemical versatility and applicability of such compounds in medicinal chemistry and drug development processes (Ma et al., 2017).

Receptor Interactions and Pharmacological Properties

A study on benzamide derivatives as selective serotonin 4 receptor agonists has shown that compounds structurally similar to N-(4-methoxynaphthalen-1-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can modulate gastrointestinal motility, indicating their potential as prokinetic agents with applications in treating gastrointestinal disorders. This research underscores the significance of these compounds in targeting specific receptors and modulating physiological responses, opening avenues for therapeutic interventions (Sonda et al., 2004).

Applications in Drug Discovery and Development

Investigations into the molecular interactions of antagonist compounds with the CB1 cannabinoid receptor provide insights into the structural requirements for receptor binding and antagonism. This research contributes to a deeper understanding of the mechanisms of action of these compounds and their potential applications in developing new therapeutic agents targeting cannabinoid receptors, which could have implications for treatments of various neurological and psychiatric disorders (Shim et al., 2002).

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-11-10-15(13-7-3-4-8-14(13)17)19-18(21)16-9-5-6-12-20(16)25(2,22)23/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMYEAYBHYVRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.